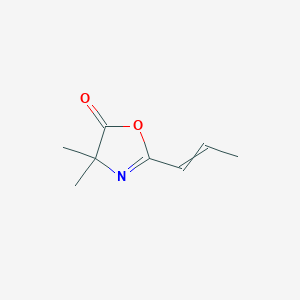
4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” is a chemical compound that has been studied in the synthesis of degradable and chemically recyclable polymers . It is one of the monomers used in the creation of these polymers, along with 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one .
Synthesis Analysis
The monomers, including “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one”, were synthesized in high yields (80–90%), which is an attractive feature . They were copolymerized with various families of vinyl monomers, such as methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide .Chemical Reactions Analysis
The homopolymers and random copolymers of “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C) . The degradation of the homopolymer generated 2-hydroxyisobutyric acid (HIBA) .Wirkmechanismus
The mechanism of action for “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” in the context of polymer synthesis involves radical ring-opening polymerization . The radical addition to the carbon–carbon double bond of the monomer generates a ring-retained radical. The subsequent intramolecular fragmentation (ring opening) generates a ring-opened radical and provides a degradable ester linkage in the backbone .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-prop-1-enyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXDMYKUMYUYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=NC(C(=O)O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

